tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate
Overview
Description
tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-hydroxyazetidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group using oxidizing agents like pyridinium chlorochromate or Jones reagent.
Reduction: The compound can be reduced to form various derivatives, such as converting the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, binding to active sites and altering the function of the target protein. The azetidine ring and hydroxyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate
Comparison:
- Structural Differences: While this compound has a hydroxyl group attached to the azetidine ring, similar compounds may have different substituents, such as methyl or carboxylate groups.
- Reactivity: The presence of different functional groups can significantly alter the reactivity and chemical behavior of these compounds. For example, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate may exhibit different reactivity in oxidation or reduction reactions compared to this compound.
- Applications: The unique structural features of this compound make it particularly suitable for specific applications in medicinal chemistry and organic synthesis, where its analogs may not be as effective.
Properties
IUPAC Name |
tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)6-10-4-7(11)5-10/h7,11H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLZHCOMTQAYAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720879 | |
Record name | tert-Butyl (3-hydroxyazetidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272955-38-0 | |
Record name | tert-Butyl (3-hydroxyazetidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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